2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one
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Overview
Description
2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one is a member of the class of indanones. It is characterized by a 5,6-dimethoxyindan-1-one structure substituted at position 2 by an (N-benzylpiperidin-4-yl)methyl group
Preparation Methods
The synthesis of 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one involves several steps. One common synthetic route includes the reaction of 5,6-dimethoxyindan-1-one with (N-benzylpiperidin-4-yl)methyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cholinergic transmission and improve cognitive function.
Comparison with Similar Compounds
2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one is similar to other indanone derivatives, such as donepezil, which is also an acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease . this compound has unique structural features that may confer different pharmacological properties. Similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor.
Galantamine: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H27NO3 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyinden-1-one |
InChI |
InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,13-15,17H,8-12,16H2,1-2H3 |
InChI Key |
OAHKHCMAZTUDRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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